![molecular formula C23H15BrClNO4 B2698476 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide CAS No. 929390-87-4](/img/structure/B2698476.png)
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide
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Description
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BCFB and belongs to the class of benzofuran compounds.
Scientific Research Applications
Photodynamic Therapy Application of Zinc Phthalocyanine Derivatives
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for the first time. These compounds exhibit significant photophysical and photochemical properties, making them promising as Type II photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield highlight their potential in medical applications, particularly in treating cancer through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Benzamide Derivatives
Research by Cheng De-ju (2014, 2015) focused on the synthesis and characterization of various N-allyl-4-piperidyl benzamide derivatives, including a novel non-peptide CCR5 antagonist. These studies provide valuable methodologies for creating and analyzing compounds with potential bioactivities. The structural characterization using NMR, MS, and other techniques lays the foundation for further exploration of their applications in fields such as medicinal chemistry and drug discovery (Cheng De-ju, 2014).
Antimicrobial and Anticancer Properties of Novel Compounds
Several studies have synthesized and evaluated the antimicrobial and anticancer properties of novel compounds, demonstrating the potential of benzamide derivatives and related structures in treating various diseases. For instance, Satpute, Gangan, and Shastri (2019) developed novel vanillic acid hybrid derivatives with significant antibacterial activity, indicating their potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2019). Similarly, Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) synthesized benzimidazole derivatives with potent in vitro anticancer activity, highlighting the role of such compounds in developing new cancer therapies (Salahuddin et al., 2014).
properties
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-18-4-2-3-17-19(26-23(28)14-5-9-15(24)10-6-14)22(30-21(17)18)20(27)13-7-11-16(25)12-8-13/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCLWBKAFMSACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide |
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